BenchChemオンラインストアへようこそ!

gamma-Glutamyldopa

Renal pharmacology Dopamine prodrug Kidney-targeted delivery

gamma-Glutamyldopa (CAS 52370-58-8), also known as gludopa or γ-L-glutamyl-L-DOPA, is a synthetic dipeptide dopamine prodrug designed for kidney-selective delivery of dopamine. It belongs to the class of gamma-glutamyl amino acid derivatives that exploit the high activity of renal gamma-glutamyl transpeptidase (γ-GT) and aromatic L-amino acid decarboxylase (AADC) for targeted bioactivation.

Molecular Formula C14H18N2O7
Molecular Weight 326.30 g/mol
CAS No. 52370-58-8
Cat. No. B1615158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamyldopa
CAS52370-58-8
Synonymsgamma-glutamyl DOPA
gamma-glutamyl L-dopa
gamma-glutamyl-3,4-dihydroxyphenylalanine
gludopa
Molecular FormulaC14H18N2O7
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O
InChIInChI=1S/C14H18N2O7/c15-8(13(20)21)2-4-12(19)16-9(14(22)23)5-7-1-3-10(17)11(18)6-7/h1,3,6,8-9,17-18H,2,4-5,15H2,(H,16,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1
InChIKeyKEKSCSDLHBLBDJ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Glutamyldopa (Gludopa): A Kidney-Selective Dopamine Prodrug for Renal-Targeted Research and Procurement


gamma-Glutamyldopa (CAS 52370-58-8), also known as gludopa or γ-L-glutamyl-L-DOPA, is a synthetic dipeptide dopamine prodrug designed for kidney-selective delivery of dopamine [1]. It belongs to the class of gamma-glutamyl amino acid derivatives that exploit the high activity of renal gamma-glutamyl transpeptidase (γ-GT) and aromatic L-amino acid decarboxylase (AADC) for targeted bioactivation [2]. Unlike L-DOPA, which generates dopamine systemically, gludopa is selectively metabolized in the kidney through sequential enzymatic cleavage, making it a tool compound for studying renal dopaminergic mechanisms, renovascular pharmacology, and kidney-targeted prodrug strategies [3].

Why gamma-Glutamyldopa Cannot Be Replaced by Generic L-DOPA or Other Dopamine Prodrugs in Kidney-Targeted Research


Generic substitution with L-DOPA, dopamine, or other dopaminergic prodrugs (e.g., ibopamine, fenoldopam) categorically fails to replicate the renal selectivity of gamma-glutamyldopa. L-DOPA generates dopamine systemically via widely distributed AADC, producing extra-renal hemodynamic effects and hyperglycemia [1]. In contrast, gludopa requires sequential cleavage by γ-GT (highly enriched in renal proximal tubule brush border) followed by AADC, confining dopamine generation predominantly to the kidney [2]. Even the closely related dipeptide gamma-L-glutamyl-L-tyrosine (glutyrosine) fails to produce renal dopamine, demonstrating that the gamma-glutamyl carrier alone is insufficient—the specific catechol amino acid moiety (DOPA) is essential for bioactivation [3]. These mechanistic distinctions translate into quantitatively measurable differences in renal dopamine output, renal plasma flow, natriuresis, and phosphate handling that are documented below.

Quantitative Differentiation Evidence for gamma-Glutamyldopa Versus Comparator Compounds


Renal Dopamine Concentration: Gludopa vs. Equimolar L-DOPA in Mice

In a foundational study by Wilk et al., gamma-glutamyl dopa generated approximately 5-fold higher dopamine concentrations in the kidney compared to an equivalent dose of L-DOPA in mice [1]. This demonstrates that the gamma-glutamyl carrier confers substantial enhancement of renal dopamine delivery beyond what is achievable with the unconjugated amino acid precursor.

Renal pharmacology Dopamine prodrug Kidney-targeted delivery

Renal Plasma Flow: Gludopa 60% Increase vs. L-DOPA No Effect in Rats

Infusion of gamma-glutamyl dopa at 10 nmol/g/30 min in rats produced a 60% increase in renal plasma flow, whereas the identical dose of L-DOPA had no measurable effect on renal plasma flow [1]. Furthermore, a 20-fold higher dose of gludopa was required to produce any systemic pressor effect, indicating a wide renal-to-systemic selectivity window [1].

Renal hemodynamics Renal vasodilation Dopamine prodrug

Urinary Dopamine Excretion: Gludopa 900-Fold Increase vs. Glutyrosine Zero Conversion in Humans

In a direct comparator study in normal male volunteers, intravenous gludopa (25 μg/kg/min) produced a 900-fold increase in urinary dopamine excretion, whereas the structurally analogous dipeptide gamma-L-glutamyl-L-tyrosine (glutyrosine) at the same dose resulted in zero conversion to dopamine [1][2]. Gludopa additionally caused significant natriuresis and suppression of plasma renin activity; glutyrosine had no effect on urinary volume or sodium [2].

Renal dopamine production Natriuresis Clinical pharmacology

Phosphate Excretion: Gludopa Superior to Equimolar L-DOPA via Dual Mechanism in Rats

In anesthetized thyroparathyroidectomized Sprague-Dawley rats, equimolar infusions of gludopa and L-DOPA were compared for phosphaturic effects. Gludopa increased fractional excretion of phosphate (FEPi) from 2.6% ± 0.6% to 34.8% ± 1.8% (Δ32.0% ± 1.6%, P < 0.001), whereas L-DOPA increased FEPi from 1.7% ± 0.6% to only 8.2% ± 2.0% (Δ6.4% ± 1.5%, P < 0.004) [1]. Critically, the DA-1 antagonist SCH23390 completely blocked the phosphaturic effect of L-DOPA but only partially attenuated that of gludopa (FEPi still rose from 5.7% ± 2.5% to 12.6% ± 3.5%), demonstrating a dopamine-independent phosphaturic contribution from the glutamyl moiety [1].

Phosphate homeostasis Renal tubular function Phosphaturia

Kidney-to-Liver Dopamine Selectivity: Gludopa Metabolite AUC Ratio of 31:1 in Rats

Following intravenous administration of gludopa (50 mg/kg) in rats, dopamine was identified as the major kidney metabolite, accounting for 69% of total catechol content in kidney versus only 34% in liver. The kidney dopamine AUC was 31 times greater than the liver dopamine AUC, quantifying the renal selectivity of gludopa bioactivation at the tissue level [1]. In contrast, L-DOPA generates dopamine in multiple tissues without this degree of renal enrichment.

Tissue distribution Renal metabolism Prodrug selectivity

Absence of Hyperglycemia: Gludopa vs. Other Dopamine Prodrugs in Rats

Among various dopamine prodrugs tested (including L-DOPA, dopamine, and gamma-glutamyl dopamine), only gamma-glutamyl DOPA was found not to produce hyperglycemia at doses that effectively increase renal plasma flow in the rat [1]. L-DOPA and dopamine both induced significant hyperglycemic responses within 15 minutes of infusion. This metabolic neutrality occurs despite high accumulation of dopamine in the pancreas after gludopa administration, suggesting that the rate or site of dopamine generation from gludopa avoids triggering the glycemic response [1].

Glucose homeostasis Dopamine prodrugs Metabolic safety

Optimal Research and Industrial Application Scenarios for gamma-Glutamyldopa Based on Quantitative Evidence


Renal Hemodynamic Research Requiring Kidney-Selective Vasodilation Without Systemic Effects

Gludopa is the compound of choice for studies requiring selective renal vasodilation. At 10 nmol/g/30 min infusion, gludopa increased renal plasma flow by 60% in rats while L-DOPA at the identical dose had zero effect, and a 20-fold higher gludopa dose was needed to produce any systemic pressor response [1]. This wide renal selectivity window enables clean pharmacological dissection of renovascular mechanisms without confounding systemic hemodynamic changes.

Renal Dopamine Physiology and Sodium Handling Studies

For investigations of intrarenal dopaminergic tone and sodium excretion, gludopa offers unparalleled dopamine generation capacity: 900-fold increase in urinary dopamine excretion in humans at 25 μg/kg/min i.v., producing cumulative natriuresis of 46.5 mmol sodium over 10 hours without increasing plasma renin activity [2][3]. This makes gludopa the reference tool for studying dopamine-dependent natriuretic pathways in the kidney.

Phosphate Homeostasis and Na+-Pi Cotransport Research

Gludopa is uniquely suited for renal phosphate handling studies due to its dual phosphaturic mechanism. It increases fractional phosphate excretion 5-fold more than equimolar L-DOPA (ΔFEPi 32.0% vs. 6.4%), and importantly, its phosphaturic effect persists under DA-1 receptor blockade with SCH23390, unlike L-DOPA whose effect is completely abolished [4]. This permits researchers to dissect dopamine-dependent versus glutamyl-moiety-dependent phosphate transport mechanisms within a single compound.

Kidney-Targeted Prodrug Design and Validation Studies

As the prototypical gamma-glutamyl kidney-targeted prodrug, gludopa serves as the benchmark for validating novel renal-selective prodrug strategies. Its well-characterized two-step enzymatic activation (γ-GT → AADC), 31:1 kidney-to-liver dopamine AUC ratio, and ~70% renal contribution to total clearance in anephric rat models provide a quantitative reference framework for assessing new kidney-targeted delivery systems [5][6].

Quote Request

Request a Quote for gamma-Glutamyldopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.